2H-Indol-2-one, 3-[bis(2-hydroxyethyl)amino]-1,3-dihydro-3-phenyl-
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Overview
Description
2H-Indol-2-one, 3-[bis(2-hydroxyethyl)amino]-1,3-dihydro-3-phenyl- is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This particular compound is known for its unique structure, which includes a bis(2-hydroxyethyl)amino group and a phenyl group attached to the indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 3-[bis(2-hydroxyethyl)amino]-1,3-dihydro-3-phenyl- typically involves multiple steps. One common method starts with the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . The resulting intermediate undergoes further reactions to introduce the bis(2-hydroxyethyl)amino group and the phenyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to increase yield and purity, using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2H-Indol-2-one, 3-[bis(2-hydroxyethyl)amino]-1,3-dihydro-3-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the indole core.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
2H-Indol-2-one, 3-[bis(2-hydroxyethyl)amino]-1,3-dihydro-3-phenyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-Indol-2-one, 3-[bis(2-hydroxyethyl)amino]-1,3-dihydro-3-phenyl- involves its interaction with specific molecular targets and pathways. The indole core can bind to multiple receptors, influencing various biological processes. The bis(2-hydroxyethyl)amino group may enhance its solubility and bioavailability, allowing it to interact more effectively with its targets .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dihydroindol-2-one
- 2-Indolinone
- Oxindole
- 2-Oxindole
- 2-Oxoindoline
Uniqueness
What sets 2H-Indol-2-one, 3-[bis(2-hydroxyethyl)amino]-1,3-dihydro-3-phenyl- apart from similar compounds is its unique combination of functional groups. The bis(2-hydroxyethyl)amino group and the phenyl group provide distinct chemical properties and potential biological activities that are not present in other indole derivatives .
Properties
CAS No. |
62095-31-2 |
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Molecular Formula |
C18H20N2O3 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
3-[bis(2-hydroxyethyl)amino]-3-phenyl-1H-indol-2-one |
InChI |
InChI=1S/C18H20N2O3/c21-12-10-20(11-13-22)18(14-6-2-1-3-7-14)15-8-4-5-9-16(15)19-17(18)23/h1-9,21-22H,10-13H2,(H,19,23) |
InChI Key |
IKCZJVVVKBGPIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3NC2=O)N(CCO)CCO |
Origin of Product |
United States |
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